molecular formula C26H29NO6 B14085002 1-(4-Butoxy-3-methoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Butoxy-3-methoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14085002
M. Wt: 451.5 g/mol
InChI Key: MCWTZJZDTGDKPN-UHFFFAOYSA-N
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Description

1-(4-Butoxy-3-methoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that combines a chromeno[2,3-c]pyrrole core with multiple functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxy-3-methoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of the chromeno[2,3-c]pyrrole core and the introduction of various substituents. A common synthetic route may include:

    Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno[2,3-c]pyrrole core.

    Introduction of Substituents: The butoxy, methoxy, and methyl groups are introduced through various substitution reactions, often involving reagents such as alkyl halides and strong bases.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxy-3-methoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as alkyl halides, strong bases (e.g., sodium hydride), and palladium catalysts are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(4-Butoxy-3-methoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Butoxy-3-methoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: This compound is unique due to its specific combination of functional groups and core structure.

    Chromeno[2,3-c]pyrrole Derivatives: Other derivatives of chromeno[2,3-c]pyrrole may have similar core structures but different substituents, leading to variations in their properties and applications.

    Phenyl-Substituted Compounds: Compounds with phenyl substituents may share some reactivity patterns but differ in their overall structure and function.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C26H29NO6

Molecular Weight

451.5 g/mol

IUPAC Name

1-(4-butoxy-3-methoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H29NO6/c1-5-6-12-32-20-10-8-17(15-21(20)31-4)23-22-24(28)18-14-16(2)7-9-19(18)33-25(22)26(29)27(23)11-13-30-3/h7-10,14-15,23H,5-6,11-13H2,1-4H3

InChI Key

MCWTZJZDTGDKPN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCOC)OC4=C(C3=O)C=C(C=C4)C)OC

Origin of Product

United States

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